Cas no 133914-85-9 (2-(ethoxymethyl)-3,4-dihydropteridin-4-one)

2-(Ethoxymethyl)-3,4-dihydropteridin-4-one is a heterocyclic compound featuring a pteridine core with an ethoxymethyl substituent at the 2-position and a ketone group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The ethoxymethyl group enhances solubility and modulates electronic properties, while the dihydropteridinone scaffold offers versatility in further functionalization. Its stability under mild conditions and compatibility with diverse reaction conditions make it suitable for scalable applications. This compound is particularly useful in medicinal chemistry for designing biologically active molecules targeting enzyme inhibition or receptor modulation.
2-(ethoxymethyl)-3,4-dihydropteridin-4-one structure
133914-85-9 structure
Product Name:2-(ethoxymethyl)-3,4-dihydropteridin-4-one
CAS No:133914-85-9
MF:C9H10N4O2
MW:206.20130109787
CID:1242805
PubChem ID:135418284
Update Time:2025-10-13

2-(ethoxymethyl)-3,4-dihydropteridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(ethoxymethyl)pteridin-4(1H)-one
    • 2-(ethoxymethyl)-1H-pteridin-4-one
    • 2-(ethoxymethyl)-3,4-dihydropteridin-4-one
    • 2-(ethoxymethyl)-3H-pteridin-4-one
    • 2-Ethoxymethyl-4(3H)-pteridinone
    • EN300-1700039
    • 4(3H)-Pteridinone, 2-(ethoxymethyl)-
    • 133914-85-9
    • SFWVULIFVPNTOF-UHFFFAOYSA-N
    • Z1509159112
    • SCHEMBL6440045
    • Lcb-2183
    • DTXSID00158419
    • 2-(Ethoxymethyl)-4(3H)-pteridinone
    • Inchi: 1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14)
    • InChI Key: SFWVULIFVPNTOF-UHFFFAOYSA-N
    • SMILES: O(CC)CC1=NC2C(C(N1)=O)=NC=CN=2

Computed Properties

  • Exact Mass: 206.0805
  • Monoisotopic Mass: 206.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 76.5Ų

Experimental Properties

  • PSA: 76.47

2-(ethoxymethyl)-3,4-dihydropteridin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Additional information on 2-(ethoxymethyl)-3,4-dihydropteridin-4-one

Comprehensive Overview of 2-(Ethoxymethyl)-3,4-dihydropteridin-4-one (CAS No. 133914-85-9): Properties, Applications, and Research Insights

2-(Ethoxymethyl)-3,4-dihydropteridin-4-one (CAS No. 133914-85-9) is a specialized heterocyclic compound belonging to the pteridine family, which has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique ethoxymethyl substituent attached to the dihydropteridinone core, contributing to its distinct chemical reactivity and potential biological activities. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for targeting enzyme inhibitors and kinase modulators, aligning with current trends in precision medicine.

The structural uniqueness of 2-(ethoxymethyl)-3,4-dihydropteridin-4-one makes it a subject of interest in medicinal chemistry. Recent studies highlight its potential in modulating cellular signaling pathways, a hot topic in oncology and immunology research. For instance, derivatives of pteridinones have shown promise in cancer therapeutics, addressing frequent search queries like "new cancer drug targets 2024" or "small molecule kinase inhibitors." Its ethoxy group enhances solubility, a critical factor in drug bioavailability—a recurring concern in pharmaceutical development.

From a synthetic perspective, CAS 133914-85-9 serves as a versatile intermediate for constructing complex nitrogen-containing heterocycles. Its reactivity under Pd-catalyzed cross-coupling conditions (a trending technique in organic synthesis) enables the creation of diverse analogs. This aligns with the growing demand for green chemistry approaches, as evidenced by search terms such as "sustainable synthesis of heterocycles." Laboratories optimizing C-H activation protocols often explore such scaffolds due to their balanced electron density distribution.

In agrochemical applications, 2-(ethoxymethyl)pteridinone derivatives are investigated for their potential as plant growth regulators, responding to increased global interest in crop yield enhancement. The compound's ability to interfere with folate metabolism in pests (without harming mammals) makes it relevant to searches like "eco-friendly pesticides." Its structural similarity to natural pterins also opens doors for biocatalyst design, a niche but rapidly growing field in industrial biotechnology.

Analytical characterization of 133914-85-9 typically involves advanced techniques like LC-MS and multinuclear NMR, addressing common questions about "compound purity verification methods." The chromatographic behavior of this molecule is particularly noteworthy due to its polar-nonpolar duality—a property exploited in HPLC method development tutorials frequently sought by analytical chemists. Stability studies under various pH conditions (another trending topic in preformulation research) further highlight its utility.

Emerging computational studies utilizing AI-driven molecular docking (a high-traffic keyword in 2024) suggest that 2-(ethoxymethyl)-3,4-dihydropteridin-4-one could interact with protein binding pockets associated with inflammatory diseases. This connects with widespread searches for "AI in drug discovery." The compound's ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) show favorable blood-brain barrier permeability metrics, making it relevant to neurological disorder research.

Supply chain aspects of CAS 133914-85-9 reflect the pharmaceutical industry's shift toward just-in-time manufacturing. Suppliers increasingly provide gram-to-kilogram scale quantities with certificates of analysis, responding to queries about "bulk research chemical suppliers." The compound's shelf-life optimization under nitrogen atmosphere (common in oxygen-sensitive compound storage guides) demonstrates practical handling considerations for end-users.

Future research directions for this pteridinone derivative may explore its photophysical properties—an area gaining traction in material science circles. Preliminary data suggest possible applications in organic electronics, linking to searches for "small molecule semiconductors." As structure-activity relationship (SAR) studies expand, this compound class may contribute to fragment-based drug design libraries, a strategy dominating current hit-to-lead optimization discussions.

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